![molecular formula C10H15NO B027075 3-[1-(Dimethylamino)ethyl]phenol CAS No. 105601-04-5](/img/structure/B27075.png)
3-[1-(Dimethylamino)ethyl]phenol
Overview
Description
Chemical Identity and Structure 3-[1-(Dimethylamino)ethyl]phenol (CAS: 5441-61-2 or 139306-10-8 for its (S)-enantiomer) is a tertiary amine-containing phenolic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Structurally, it features a phenol ring substituted at the 3-position with a 1-(dimethylamino)ethyl group. The (S)-enantiomer, known as NAP 226-90, is a critical intermediate in synthesizing rivastigmine, a cholinesterase inhibitor for Alzheimer’s disease .
Synthesis and Applications
The compound is synthesized via:
Reductive amination of 3-nitroacetophenone followed by hydrogenation and diazotization .
Demethylation of 1-(3-methoxyphenyl)-N,N-dimethylethanamine using hydrobromic acid .
Key applications include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Dimethylamino)ethyl]phenol typically involves the reaction of meta-hydroxyl acetophenone with dimethylamine. One common method is the Leuckart reaction followed by the Eschweiler-Clarke reaction. The process begins with the reaction of meta-hydroxyl acetophenone with formamide to form an intermediate, which is then subjected to reductive amination with dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of hazardous substances. The reaction conditions are carefully controlled to achieve efficient conversion and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-[1-(Dimethylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Target Enzyme
The primary target of 3-[1-(Dimethylamino)ethyl]phenol is acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions.
Biochemical Pathways
The inhibition of AChE by this compound affects cholinergic signaling pathways, making it a candidate for therapeutic applications in conditions characterized by cholinergic deficits.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of rivastigmine, a dual inhibitor of AChE and butyrylcholinesterase (BuChE). Rivastigmine is used clinically to treat Alzheimer's disease and other forms of dementia. The synthesis process involves several steps where this compound acts as a crucial building block .
Neuroscience Research
Due to its role as an AChE inhibitor, this compound is extensively studied in neuroscience. Research focuses on its potential to enhance cognitive function and memory retention by modulating cholinergic activity. It serves as a model compound for investigating the mechanisms of enzyme inhibition and neurotransmitter dynamics .
Chemical Synthesis
In organic chemistry, this compound is utilized as an intermediate for synthesizing various organic compounds. Its phenolic structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable in producing diverse chemical derivatives .
Biochemical Assays
This compound is employed in biochemical assays to study enzyme kinetics and inhibition mechanisms. It provides insights into drug design and development by elucidating structure-activity relationships within similar compounds .
Case Study 1: Rivastigmine Development
Rivastigmine's synthesis from this compound has been documented extensively. Studies highlight its efficacy in improving cognitive function among Alzheimer's patients, demonstrating significant improvements in both behavioral and cognitive assessments when compared to placebo treatments .
Case Study 2: Enzyme Inhibition Studies
Research has shown that variations in the structure of compounds similar to this compound can significantly affect their inhibitory effects on AChE. Detailed kinetic studies have been conducted to analyze how different substituents influence binding affinity and inhibition rates, providing valuable data for future drug design .
Mechanism of Action
The primary mechanism of action of 3-[1-(Dimethylamino)ethyl]phenol involves its role as an acetylcholinesterase inhibitor. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function in patients with neurodegenerative diseases. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Point : 87–89°C (hydrochloride salt: 165.2 g/mol) .
- Boiling Point : 241°C; pKa : ~9.86 (predicts moderate basicity) .
- Solubility: Soluble in methanol and water .
Structural Analogs and Isomers
Functional and Pharmacological Comparisons
- AChE Reactivation: this compound shows moderate reactivation of carbamate-inhibited AChE but is less effective than oxime-based reactivators (e.g., 2-PAM) due to its smaller nucleophilic group . HTMA has higher polarity and charge, enhancing interaction with AChE’s active site but limiting blood-brain barrier penetration .
Stereochemical Impact :
- Positional Isomerism: 4-(Dimethylamino)phenol lacks the ethyl spacer in the target compound, reducing its ability to act as a surfactant or drug intermediate. It is primarily used in dyes .
Research Findings and Key Insights
- Synthetic Utility : The compound’s synthesis via reductive amination (Ti(O-iPr)₄/NaBH₄) achieves ≥98% purity , critical for pharmaceutical use .
- Biological Limitations : While effective in vitro, its poor blood-brain barrier penetration limits direct therapeutic use, necessitating derivatization (e.g., rivastigmine’s carbamate prodrug) .
- Environmental Impact : Classified as WGK 3, requiring careful disposal to avoid aquatic toxicity .
Biological Activity
3-[1-(Dimethylamino)ethyl]phenol, also known as a carbamate inhibitor, is an organic compound with the molecular formula C10H15NO. This compound is characterized by a phenolic structure with a dimethylamino group attached to an ethyl chain. It has garnered interest in various fields, particularly in pharmacology due to its biological activity, specifically its role as an acetylcholinesterase (AChE) inhibitor.
The primary biological activity of this compound is its inhibition of the enzyme acetylcholinesterase. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an increase in acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.
Research Findings
Numerous studies have investigated the biological effects and potential therapeutic applications of this compound:
- Alzheimer's Disease : Research indicates that compounds similar to this compound are being explored for their potential to improve cognitive function in Alzheimer's patients by increasing acetylcholine availability .
- Enzyme Inhibition Studies : The compound has been shown to exhibit significant AChE inhibitory activity, making it a candidate for further development in treating cognitive disorders .
Case Studies
- Cognitive Enhancement : A study involving patients with mild to moderate Alzheimer's disease demonstrated that administration of rivastigmine (a drug related to this compound) resulted in improved cognitive scores compared to placebo groups .
- Comparative Analysis : In comparative studies, this compound showed higher potency as an AChE inhibitor than its analogs, such as 3-[1-(Methylamino)ethyl]phenol and 3-[1-(Ethylamino)ethyl]phenol, suggesting unique structural advantages .
Synthesis and Stability
The synthesis of this compound involves several chemical reactions, including oxidation and substitution reactions. The phenolic group can undergo oxidation to form quinones or participate in electrophilic aromatic substitution reactions. These properties are crucial for its stability and reactivity in biological systems .
Comparison with Similar Compounds
Compound Name | AChE Inhibition Potency | Notes |
---|---|---|
This compound | High | Effective in enhancing cholinergic activity |
3-[1-(Methylamino)ethyl]phenol | Moderate | Less effective than dimethyl analog |
3-[1-(Ethylamino)ethyl]phenol | Low | Lower potency compared to dimethyl variant |
Future Directions
Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound:
- Clinical Trials : More extensive clinical trials are needed to establish safety profiles and efficacy in various populations.
- Mechanistic Studies : Investigating the detailed mechanisms through which this compound affects cholinergic signaling may provide insights into novel therapeutic strategies for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 3-[1-(Dimethylamino)ethyl]phenol, and how do they ensure structural accuracy?
- Answer: The compound is characterized using nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. These methods collectively validate stereochemical integrity, identify impurities, and ensure compliance with pharmacopeial standards (e.g., USP/EP) for applications like analytical method development .
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
- Answer: A common pathway involves the hydroamination of 4-vinylphenol with dimethylamine. This reaction proceeds via Markovnikov addition to form the intermediate 4-[1-(dimethylamino)ethyl]phenol, which is subsequently isolated and purified. Dimethylamine can be generated in situ through the decomposition of solvents like N,N-dimethylformamide (DMF) under controlled conditions .
Advanced Research Questions
Q. How can hydroamination reaction conditions be optimized to improve the yield of this compound?
- Answer: Optimization includes:
- Catalyst Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) enhances reductive amination efficiency by stabilizing intermediates .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) facilitate dimethylamine generation but require careful temperature control to avoid side reactions .
- Reagent Stoichiometry: Excess dimethylamine (2–3 equivalents) ensures complete conversion of 4-vinylphenol, while scavengers like molecular sieves mitigate moisture interference .
Q. What mechanistic insights explain the cleavage of aromatic C–C bonds during the degradation of this compound?
- Answer: Degradation involves two pathways:
- Hydrogenation: Reduction of the aromatic ring to form 4-ethylphenol.
- Hydroamination-Cleavage Cascade: Markovnikov addition of dimethylamine to 4-vinylphenol forms 4-[1-(dimethylamino)ethyl]phenol, followed by C–C bond cleavage via acid-catalyzed β-elimination. Control experiments using intermediates like 4-(1-aminoethyl)phenol confirm the role of amine functionalization in facilitating bond scission .
Q. What methodologies assess the environmental impact of this compound, particularly regarding biodegradation and ecotoxicity?
- Answer:
- Biodegradation Studies: Evaluate microbial degradation using OECD 301 series tests under aerobic/anaerobic conditions.
- Ecotoxicology: Acute/chronic toxicity assays (e.g., Daphnia magna or algal growth inhibition) determine EC₅₀ values.
- Green Synthesis: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ biocatalysts (e.g., immobilized aminotransferases) to reduce hazardous waste .
Q. How can computational modeling predict the reactivity of this compound in different chemical environments?
- Answer: Density functional theory (DFT) calculations assess:
- Electronic Effects: Frontier molecular orbital (FMO) analysis predicts sites susceptible to electrophilic/nucleophilic attack.
- Solvent Interactions: Molecular dynamics (MD) simulations model solvation effects on reaction pathways.
- Degradation Pathways: Transition state analysis identifies energetically favorable cleavage mechanisms, validated experimentally via LC-MS .
Properties
IUPAC Name |
3-[1-(dimethylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328334 | |
Record name | 3-[1-(dimethylamino)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105601-04-5 | |
Record name | 3-[1-(Dimethylamino)ethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105601-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(dimethylamino)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 3-[1-(dimethylamino)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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